molecular formula C13H21O4P B14337440 Phosphonic acid, (2-hydroxy-3-phenylpropyl)-, diethyl ester CAS No. 95448-38-7

Phosphonic acid, (2-hydroxy-3-phenylpropyl)-, diethyl ester

Cat. No.: B14337440
CAS No.: 95448-38-7
M. Wt: 272.28 g/mol
InChI Key: VQQSLBXXFIFOFG-UHFFFAOYSA-N
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Description

Phosphonic acid, (2-hydroxy-3-phenylpropyl)-, diethyl ester is an organic compound with the molecular formula C13H21O4P It is a derivative of phosphonic acid and contains a phenyl group attached to a propyl chain, which is further substituted with a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (2-hydroxy-3-phenylpropyl)-, diethyl ester typically involves the esterification of phosphonic acid with (2-hydroxy-3-phenylpropyl) alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in achieving consistent product quality. The raw materials are carefully selected, and the reaction parameters are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (2-hydroxy-3-phenylpropyl)-, diethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Phosphonic acid, (2-hydroxy-3-phenylpropyl)-, diethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of phosphonic acid, (2-hydroxy-3-phenylpropyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, (2-hydroxy-3-phenylpropyl)-, dimethyl ester
  • Phosphonic acid, (2-hydroxy-3-phenylpropyl)-, dipropyl ester
  • Phosphonic acid, (2-hydroxy-3-phenylpropyl)-, dibutyl ester

Uniqueness

Phosphonic acid, (2-hydroxy-3-phenylpropyl)-, diethyl ester is unique due to its specific ester groups and the presence of a hydroxy-substituted phenylpropyl chain. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

95448-38-7

Molecular Formula

C13H21O4P

Molecular Weight

272.28 g/mol

IUPAC Name

1-diethoxyphosphoryl-3-phenylpropan-2-ol

InChI

InChI=1S/C13H21O4P/c1-3-16-18(15,17-4-2)11-13(14)10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3

InChI Key

VQQSLBXXFIFOFG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(CC1=CC=CC=C1)O)OCC

Origin of Product

United States

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